molecular formula C8H9N3 B3168898 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine CAS No. 933691-76-0

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B3168898
CAS No.: 933691-76-0
M. Wt: 147.18
InChI Key: AGKPUYJSUTVVSC-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various receptors and enzymes.

Mechanism of Action

Target of Action

The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of these receptors, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation and induce apoptosis. It also significantly reduces the migration and invasion capabilities of cancer cells, thereby potentially limiting metastasis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail. This inhibition disrupts the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are crucial for understanding the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the concentrations of various metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors determine the compound’s ability to interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group transformations to introduce the methanamine moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified using various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Modified compounds with different substituents replacing the methanamine group.

Scientific Research Applications

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the methanamine group.

    Pyrrolidine: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.

Uniqueness: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is unique due to its fused ring system and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPUYJSUTVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (H-2) (805 mg, 5.0 mmol) in dried THF (10 mL) at 0° C. under 1 atm of N2 was slowly added LiAlH4 (570 mg, 15 mmol). The mixture was stirred at 80° C. overnight. The mixture was then cooled to 0° C. concentrated, and then purified by chromatography on silica gel to afford the title compound (720 mg). MS (m/z): 148 (M+1)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.